molecular formula C19H17NO6S2 B2473665 Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932520-89-3

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2473665
CAS No.: 932520-89-3
M. Wt: 419.47
InChI Key: DNSIWTJLRCVTAS-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethoxycarbonyl group, a sulfamoyl group, and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an alkyne under palladium-catalyzed conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction using a suitable sulfonyl chloride and an amine.

    Esterification: The carboxylate ester group is typically introduced through an esterification reaction involving the corresponding carboxylic acid and an alcohol, such as methanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[3-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
  • Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzofuran-2-carboxylate

Uniqueness

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core, combined with the ethoxycarbonyl and sulfamoyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-3-26-18(21)12-7-6-8-13(11-12)20-28(23,24)17-14-9-4-5-10-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIWTJLRCVTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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